molecular formula C11H10F2O3 B3067863 (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1820569-50-3

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B3067863
CAS No.: 1820569-50-3
M. Wt: 228.19
InChI Key: XRVPPNOXFATEAL-DTWKUNHWSA-N
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Description

(1R,2R)-2-[4-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of interest in pharmaceutical and chemical research. The compound features a defined (1R,2R) stereochemistry and a difluoromethoxy substituent on the phenyl ring, which can influence its electronic properties, metabolic stability, and binding affinity in biological systems . While the specific biological profile and research applications for this exact molecule require further investigation, its structural characteristics suggest potential as a valuable intermediate or scaffold. Chiral cyclopropane motifs and fluorinated aromatic systems are commonly explored in medicinal chemistry for the development of novel active compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as related carboxylic acid compounds can be hazardous if mishandled . The CAS number for this compound is 1820569-50-3 . For specific storage and handling conditions, please refer to the product documentation.

Properties

IUPAC Name

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-6(2-4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPPNOXFATEAL-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a difluoromethoxybenzene derivative with a cyclopropane carboxylic acid precursor under conditions that promote the formation of the cyclopropane ring. The reaction conditions often include the use of strong bases or catalysts to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions, forming derivatives critical for pharmacological applications.

Reaction TypeConditionsProductKey Features
Amidation Activated with SOCl₂ or EDCl/HOBt, then reacted with aminesCarboxamide derivatives (e.g., orexin receptor antagonists)Enhances bioavailability and target specificity .
Esterification Acid-catalyzed (H₂SO₄) with alcoholsMethyl/ethyl estersReduces polarity for improved membrane permeability .
Salt Formation Neutralization with bases (NaOH, KOH)Sodium/potassium saltsIncreases solubility for formulation .

For example, carboxamide derivatives synthesized via amidation (e.g., with 5-fluoro-4-methylpyridin-2-amine) demonstrate enhanced orexin receptor binding .

Electrophilic Reactions Involving the Cyclopropane Ring

The strained cyclopropane ring participates in ring-opening and addition reactions under specific conditions.

Reaction TypeConditionsProductNotes
Ring-Opening Catalyzed by Rh₂(OAc)₄ or Pd(0)1,3-Diene intermediatesUsed to access larger carbocycles .
Hydrogenation H₂/Pd-CPropane derivativeReduces ring strain but diminishes bioactivity .
Epoxidation mCPBACyclopropane epoxideLimited by steric hindrance from substituents.

The trans-configuration of the cyclopropane ring influences stereochemical outcomes in these reactions .

Substitution Reactions at the Difluoromethoxy Group

The difluoromethoxy group (–OCF₂H) exhibits limited reactivity due to the electron-withdrawing nature of fluorine atoms.

Reaction TypeConditionsOutcome
Hydrolysis Strong base (NaOH, aqueous)Degradation to phenol derivatives
Radical Substitution UV light, initiators (AIBN)Limited success; competing side reactions

Stability studies indicate resistance to hydrolytic cleavage under physiological conditions, making it advantageous for drug design .

Comparative Reactivity with Structural Analogs

The table below highlights differences in reactivity between (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid and related compounds:

CompoundSubstituentKey Reactivity Difference
(1R,2R)-2-(3,4-difluorophenyl) analog–F at phenylFaster electrophilic aromatic substitution
(1R,2R)-2-(2-trifluoromethylphenyl) analog–CF₃Enhanced steric hindrance in cyclopropane reactions
(1R,2S)-stereoisomerAltered ring configurationDivergent ring-opening kinetics

Mechanistic Insights

  • Amidation Mechanism : Carboxylic acid activation via mixed anhydride or carbodiimide coupling, followed by nucleophilic attack by amines .

  • Cyclopropane Ring-Opening : Proceeds via transition metal-catalyzed insertion, forming conjugated dienes.

  • Difluoromethoxy Stability : The –OCF₂H group resists enzymatic hydrolysis in vivo, contributing to metabolic stability .

Scientific Research Applications

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological activity and physicochemical properties of cyclopropane carboxylic acids are highly dependent on substituent type and position. Key analogs and their characteristics are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Melting Point/Storage Key References
(1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid 4-F C₁₀H₉FO₂ 180.18 Sealed, 2–8°C
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid 3,4-F₂ C₁₀H₈F₂O₂ 198.17 Off-white solid
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Cl C₁₀H₉ClO₂ 196.63 N/A
Roflumilast (Reference PDE4 Inhibitor) 4-(Difluoromethoxy) C₁₇H₁₄Cl₂F₂N₂O₃ 403.21 N/A

Key Observations :

  • Electron-Withdrawing Effects: The difluoromethoxy group in roflumilast enhances PDE4 inhibition (IC₅₀ = 0.8 nM) compared to methoxy or non-fluorinated analogs .
  • For example, the 4-fluoro analog (MW 180.18) has lower molecular weight than the 3,4-difluoro derivative (MW 198.17) .
  • Storage Stability : Carboxylic acids like the 4-fluoro analog require storage at 2–8°C to prevent degradation .

Stereochemical Considerations

The (1R,2R) configuration is critical for activity in many cyclopropane derivatives. For instance, racemic mixtures (e.g., rel-(1R,2R) compounds) often show reduced potency compared to enantiomerically pure forms . The rigid cyclopropane ring in (1R,2R) isomers likely facilitates optimal binding to target proteins, as seen in PDE4 inhibitors like roflumilast .

Pharmacological Data (Inferred from Analogs)

While direct data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Roflumilast : A PDE4 inhibitor with a difluoromethoxy group achieves IC₅₀ = 0.8 nM in human neutrophils, outperforming rolipram (IC₅₀ = 10–600 nM) . This highlights the pharmacodynamic advantage of fluorinated substituents.

Biological Activity

(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid is a chemical compound notable for its biological activity, particularly as an orexin receptor antagonist. This compound is characterized by its unique cyclopropane structure and the presence of a difluoromethoxy group, which may enhance its interaction with biological targets. Its potential applications in treating conditions such as insomnia and obesity highlight its significance in pharmacological research.

  • Molecular Formula : C₁₁H₁₀F₂O₃
  • Molecular Weight : 228.19 g/mol
  • IUPAC Name : (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
  • CAS Number : 1807937-62-7

Orexin Receptor Antagonism

Research indicates that (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid effectively binds to orexin receptors, which are crucial in regulating arousal, wakefulness, and appetite. The antagonism of these receptors suggests potential therapeutic applications in managing sleep disorders and metabolic conditions.

Table 1: Comparison of Orexin Receptor Antagonists

Compound NameMechanism of ActionPotential Applications
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acidOrexin receptor antagonistInsomnia, obesity
SuvorexantOrexin receptor antagonistInsomnia
LemborexantOrexin receptor antagonistInsomnia

The compound's mechanism involves blocking the action of orexin neuropeptides at their receptors. This blockade can lead to reduced wakefulness and appetite stimulation. Ongoing studies are evaluating its binding affinity and efficacy compared to other known orexin antagonists.

Case Studies and Experimental Data

A study conducted on various cyclopropane derivatives demonstrated that (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid exhibited significant binding affinity to orexin receptors, with a binding constant (K_b) indicating strong interaction potential. The results are summarized in the following table:

Table 2: Binding Affinity of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

CompoundBinding Constant (K_b) (M⁻¹)ΔG (kcal/mol)
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid5.9385×10⁴-6.5
Suvorexant7.61×10³-5.3
Lemborexant6.0×10⁴-6.0

Synthesis and Derivatives

The synthesis of (1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through various chemical methods, which may also yield other biologically active derivatives. These derivatives are being explored for their unique properties and potential applications in drug development.

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsYield (%)ee (%)Reference
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 25°C6592
DifluoromethoxylationClCF₂OK, CuI, DMF, 80°C45-
Ester HydrolysisNaOH (2M), THF/H₂O, RT90-

Q. Table 2: NMR Data Comparison

Proton Positionδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Assignment Conflict Resolution
Cyclopropane H11.45 (dd, J=6.5)1.52 (dd, J=6.8)2D NOESY confirms spatial proximity to phenyl
CF₂O Group-¹⁹F: -85 (t, J=8.1)HSQC correlates with C-4 phenyl carbon

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

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